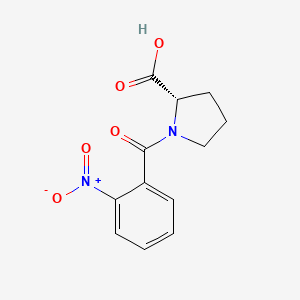

N-(2-Nitrobenzoyl)-L-proline

Description

Structure

3D Structure

Properties

CAS No. |

18877-33-3 |

|---|---|

Molecular Formula |

C12H12N2O5 |

Molecular Weight |

264.237 |

IUPAC Name |

(2S)-1-(2-nitrobenzoyl)pyrrolidine-2-carboxylic acid |

InChI |

InChI=1S/C12H12N2O5/c15-11(13-7-3-6-10(13)12(16)17)8-4-1-2-5-9(8)14(18)19/h1-2,4-5,10H,3,6-7H2,(H,16,17)/t10-/m0/s1 |

InChI Key |

RYEXOGQBKUDZDQ-JTQLQIEISA-N |

SMILES |

C1CC(N(C1)C(=O)C2=CC=CC=C2[N+](=O)[O-])C(=O)O |

Synonyms |

N-(2-Nitrobenzoyl)-L-proline |

Origin of Product |

United States |

Synthesis and Derivatization Strategies for N 2 Nitrobenzoyl L Proline

Established Synthetic Pathways to N-(2-Nitrobenzoyl)-L-proline

The synthesis of this compound is foundationally built upon the formation of an amide bond between the secondary amine of L-proline and a 2-nitrobenzoyl moiety.

Amide Coupling Methodologies

The most direct and widely utilized method for synthesizing this compound involves the acylation of L-proline with an activated 2-nitrobenzoyl derivative. A standard procedure is the reaction of L-proline with 2-nitrobenzoyl chloride in the presence of a suitable base, such as triethylamine (B128534) (Et3N), in an inert solvent like dichloromethane (B109758) (CH2Cl2). The role of the base is to neutralize the hydrochloric acid byproduct, thereby driving the reaction towards completion.

In an alternative approach that avoids the use of a reactive acyl chloride, various peptide coupling reagents can be employed to facilitate the amide bond formation between L-proline and 2-nitrobenzoic acid. These reagents activate the carboxylic acid, rendering it more susceptible to nucleophilic attack by the proline's amino group. This method offers a milder and often more controlled reaction environment. Common coupling reagents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) and diisopropylcarbodiimide (DIC), which are frequently used with additives such as 1-hydroxybenzotriazole (B26582) (HOBt) to suppress potential side reactions and racemization. peptide.com More sophisticated and highly efficient reagents from the phosphonium (B103445) and aminium/uronium salt families, such as PyBOP, HBTU, and HATU, are also extensively used to ensure high yields and product purity. merckmillipore.comsigmaaldrich.combachem.com The selection of the appropriate coupling reagent is often guided by the specific requirements of the synthesis, including scale, desired purity, and the presence of other functional groups. merckmillipore.comsigmaaldrich.com

| Reagent Class | Examples | Additive (if applicable) | Key Features |

|---|---|---|---|

| Carbodiimides | DCC, DIC | HOBt | Cost-effective, but can lead to urea (B33335) byproducts that may complicate purification. peptide.com |

| Phosphonium Salts | PyBOP, PyAOP | --- | Known for promoting clean reactions with high yields and are particularly effective for hindered couplings. peptide.comsigmaaldrich.com |

| Uronium/Aminium Salts | HBTU, HATU, HCTU | --- | Characterized by high efficiency and rapid reaction times, making them popular in solid-phase peptide synthesis. merckmillipore.comsigmaaldrich.combachem.com |

| Immonium Reagents | COMU | --- | Based on the OxymaPure leaving group, these reagents are presented as a safer alternative to those derived from the potentially explosive HOBt and HOAt. sigmaaldrich.combachem.com |

Synthesis of Advanced this compound Derivatives

The structure of this compound provides three primary sites for further chemical modification: the carboxylic acid, the nitro group, and the proline ring itself.

Modification of the Carboxyl Group (e.g., esterification)

The carboxylic acid functionality of this compound can be readily transformed into a variety of esters, which can alter the compound's solubility and serve as protecting groups or precursors for further reactions. Standard esterification protocols are effective. For instance, Fischer esterification, involving the reaction with an alcohol (such as methanol (B129727) or ethanol) in the presence of a strong acid catalyst like sulfuric acid or anhydrous hydrogen chloride, can produce the corresponding alkyl esters. sciencemadness.orgresearchgate.net Another prevalent method is the reaction with an alcohol and thionyl chloride, which proceeds through a highly reactive acyl chloride intermediate. researchgate.net Milder conditions can be achieved by using coupling agents like DCC to facilitate the reaction between the carboxylic acid and an alcohol. Furthermore, the use of trimethylchlorosilane (TMSCl) in methanol provides an efficient, one-pot method for the preparation of methyl esters at room temperature. nih.gov

| Method | Reagents | Typical Conditions |

|---|---|---|

| Fischer Esterification | Alcohol, Acid Catalyst (e.g., H2SO4, HCl) | Heating under reflux. |

| Thionyl Chloride Method | Alcohol, SOCl2 | Often proceeds at room temperature or with gentle heating. |

| Alkyl Halide Alkylation | Alkyl Halide, Base (to form the carboxylate) | Conditions vary based on the reactivity of the substrate and alkyl halide. |

| Trimethylchlorosilane Method | Alcohol, TMSCl | Generally performed at room temperature. nih.gov |

Transformations of the Nitro Group (e.g., reduction to amine)

The aromatic nitro group is a highly versatile functional handle that can be readily reduced to an amine. This transformation yields N-(2-aminobenzoyl)-L-proline, a crucial precursor for the synthesis of various heterocyclic compounds, including the pharmacologically significant pyrrolo[2,1-c] sigmaaldrich.commdpi.combenzodiazepines (PBDs). mdpi.com

A range of reduction methods can be employed for this purpose. Catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO2), or Raney nickel under a hydrogen atmosphere is a clean and efficient method. arkat-usa.orgwikipedia.org Chemical reduction using metals in acidic media, for example, iron in acetic acid or tin(II) chloride in hydrochloric acid, represents a classic and robust approach. wikipedia.org Sodium hydrosulfite (Na2S2O4) also serves as a mild and effective reducing agent for this conversion. wikipedia.org The choice of method must consider the potential for chemoselectivity, as harsh reducing agents could affect other functional groups like the amide or carboxylate. wikipedia.org Recent advancements have also introduced effective metal-free reduction protocols. organic-chemistry.org

| Method | Reagents | Key Features |

|---|---|---|

| Catalytic Hydrogenation | H2 gas, Pd/C, PtO2, or Raney Ni | A clean and high-yielding method, though care must be taken with substrates containing other reducible functional groups. arkat-usa.orgwikipedia.org |

| Metal in Acid | Fe/Acetic Acid, SnCl2/HCl | Well-established and effective classical reduction methods. wikipedia.org |

| Sodium Hydrosulfite | Na2S2O4 | A mild reducing agent that offers good selectivity. wikipedia.org |

| Diborane | B2H6 | Primarily used for reducing aliphatic nitro compounds to hydroxylamines. wikipedia.org |

Functionalization of the Proline Ring System

Modifying the proline ring itself presents a more significant synthetic challenge due to the general inertness of its C-H bonds. Direct functionalization of the pyrrolidine (B122466) ring in a pre-formed this compound molecule is not straightforward. A more common and effective strategy is to begin with an already functionalized proline derivative, such as 4-hydroxy-L-proline. By acylating this starting material, one can synthesize N-(2-Nitrobenzoyl)-4-hydroxy-L-proline. The hydroxyl group at the C4 position can then serve as a versatile handle for subsequent modifications, including acylation, oxidation, or substitution reactions to introduce a wide array of functionalities. acs.org

Alternatively, proline derivatives with substituents at the C3 or C4 positions can be synthesized first and then subjected to N-acylation with 2-nitrobenzoyl chloride. mdpi.comnih.gov The synthesis of these substituted prolines often requires multi-step sequences and careful stereochemical control. mdpi.comnih.gov More advanced and less common methods, such as iodine-promoted trifunctionalization reactions, have been developed to create highly complex, functionalized proline-containing scaffolds. acs.org

Green Chemistry Approaches and Process Intensification in Synthesis

The synthesis of N-acyl amino acids, including this compound, is undergoing significant transformation driven by the principles of green chemistry and process intensification. These modern approaches aim to develop manufacturing processes that are more sustainable, efficient, and environmentally benign than traditional methods. The focus is on reducing waste, minimizing the use of hazardous materials, and improving energy efficiency and process safety.

Conventional synthesis of this compound typically involves the Schotten-Baumann reaction, where L-proline is acylated using 2-nitrobenzoyl chloride in the presence of a base. While effective, this method presents several environmental and process-related drawbacks, such as the use of hazardous acyl chlorides, the generation of stoichiometric amounts of salt waste, and the reliance on organic solvents for reaction and purification.

Green chemistry offers several strategies to overcome these limitations by redesigning the synthetic route. These strategies include the use of alternative reaction media, advanced catalytic systems, and less hazardous reagents.

Alternative Solvents and Solvent-Free Conditions

One of the primary goals of green chemistry is to reduce or eliminate the use of volatile and toxic organic solvents.

Mechanochemistry: Solvent-free synthesis using techniques like grinding or ball-milling has emerged as a powerful green alternative. mdpi.comtandfonline.com These mechanochemical methods can promote reactions between solid reagents, drastically reducing waste and often shortening reaction times. tandfonline.com For the synthesis of this compound, grinding L-proline with a suitable 2-nitrobenzoyl derivative in the presence of a catalyst could offer a completely solventless route.

Aqueous Synthesis: Water is an ideal green solvent due to its non-toxicity, non-flammability, and abundance. Recent advancements have enabled efficient amide bond formation in water, often facilitated by surfactants that create micelles to host the organic reaction. acs.org Proline-based amphiphiles have been developed that mimic polar aprotic solvents, further enhancing the feasibility of aqueous synthesis. acs.org

Natural Deep Eutectic Solvents (NADESs): NADESs are mixtures of natural compounds like amino acids, sugars, and choline (B1196258) derivatives that form a eutectic liquid. diva-portal.org These solvents are biodegradable, renewable, and can be tailored for specific reactions. diva-portal.org A NADES composed of choline chloride and urea or even L-proline itself could serve as a sustainable reaction medium for the acylation process. diva-portal.org

Advanced Catalytic Methods

Switching from stoichiometric reagents to catalytic systems is a cornerstone of green synthesis.

Biocatalysis: Enzymes offer unparalleled selectivity and operate under mild conditions, often in aqueous environments. Lipases and other enzymes can catalyze the direct amidation of L-proline's carboxylic acid group, eliminating the need for reactive acyl chlorides and protecting groups, which prevents racemization. rsc.org A chemoenzymatic approach, where an adenylating enzyme activates the carboxylic acid of an amino acid for subsequent reaction with an amine, represents a highly advanced and atom-economical method for amide bond formation. d-nb.info

Organocatalysis: L-proline itself is a well-established organocatalyst for various transformations. mdpi.commdpi.com While not directly applicable for its own acylation, the principle of using small, metal-free organic molecules as catalysts is central to green chemistry. In a related context, L-proline has been used to catalyze transamidation reactions under solvent-free conditions, a method that could potentially be adapted by using a 2-nitrobenzoyl amide as the acyl donor. organic-chemistry.org

Process Intensification

Process intensification focuses on developing smaller, more efficient, and safer manufacturing technologies.

Continuous Flow Synthesis: Moving reactions from large batch reactors to compact continuous flow systems offers superior control over heat and mass transfer, leading to improved yields, selectivity, and safety. acs.org Slurry-based flow technology has been developed to handle solid reagents and products, making it suitable for the aqueous or solvent-free synthesis of N-acyl amino acids. acs.org A continuous process for this compound could involve pumping a slurry of L-proline through a heated reactor along with the acylating agent, significantly intensifying the production process.

Direct Amidation: A patented method for synthesizing N-acyl prolines avoids solvents and acyl chlorides by reacting the amino acid directly with a fatty acid at high temperatures. google.com Applying this concept, L-proline could be reacted directly with 2-nitrobenzoic acid under optimized thermal, solvent-free conditions to form the target amide bond, with water as the only byproduct, thus maximizing atom economy.

The table below summarizes a comparison between conventional and potential green synthesis routes for N-acyl prolines.

| Feature | Conventional Method (Schotten-Baumann) | Green & Intensified Approaches |

| Acylating Agent | 2-Nitrobenzoyl Chloride | 2-Nitrobenzoic Acid, Esters, or Amides |

| Solvent | Water/Organic Solvent Mixture | Water, NADES, or Solvent-Free (Grinding) |

| Catalyst/Reagent | Stoichiometric Base (e.g., NaOH) | Catalytic (Enzymes, Organocatalysts) |

| Temperature | Typically Low (0-25 °C) | Variable (Can be elevated for direct amidation) |

| Waste | Stoichiometric Salt Waste (e.g., NaCl) | Minimal (Water is often the only byproduct) |

| Process | Batch | Continuous Flow |

| Atom Economy | Lower | Higher |

By integrating these green chemistry principles and process intensification technologies, the synthesis of this compound can be made significantly more sustainable and efficient, aligning with the modern demands of the chemical and pharmaceutical industries.

Advanced Spectroscopic and Structural Elucidation Studies

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Configurational Analysis

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the detailed structural analysis of N-(2-Nitrobenzoyl)-L-proline in solution. The inherent structural features of this molecule, namely the tertiary amide bond and the puckered pyrrolidine (B122466) ring, give rise to complex and informative NMR spectra.

The covalent linkage between the 2-nitrobenzoyl group and the nitrogen atom of the L-proline ring results in a tertiary amide bond (N-CO). Due to the partial double-bond character of the C-N amide bond, rotation is restricted, leading to the existence of two distinct rotational isomers, or rotamers: the cis and trans conformations. nih.gov These rotamers interconvert at a rate that is often slow on the NMR timescale at room temperature, resulting in the observation of two separate sets of signals for the proline ring protons and carbons. researchgate.netacs.org This doubling of resonances is a characteristic feature in the ¹H and ¹³C NMR spectra of N-acyl prolines. acs.org The relative population of these conformers can be influenced by factors such as the solvent and temperature. nih.gov

Furthermore, the five-membered pyrrolidine ring of proline is not planar and adopts puckered envelope conformations. The two most common puckers are termed exo and endo, based on the position of the Cγ carbon relative to the plane of the ring and the carboxyl group. researchgate.net The interplay between the amide bond conformation (cis/trans) and the ring pucker (exo/endo) creates a complex conformational landscape for this compound in solution. nih.govresearchgate.net

The presence of distinct sets of signals for the cis and trans rotamers allows for the study of the dynamic process of amide bond rotation using variable temperature (VT) NMR spectroscopy. researchgate.netresearchgate.net As the temperature is increased, the rate of interconversion between the two rotamers increases. This increased exchange rate leads to a broadening of the corresponding NMR signals. copernicus.org At a specific temperature, known as the coalescence temperature (Tc), the two separate signals for a given nucleus merge into a single broad peak.

By analyzing the line shape of the exchanging signals at different temperatures, it is possible to determine the kinetic parameters for the rotational process. The free energy of activation (ΔG‡) for the amide bond rotation, which represents the energy barrier to interconversion, can be calculated. For similar N-acylated proline derivatives, these barriers are typically in the range of 15-25 kcal/mol, confirming the hindered nature of the rotation. researchgate.netacs.org This dynamic behavior is a critical aspect of the molecule's structural identity in solution.

NMR spectroscopy is a powerful tool for assessing the stereochemical purity of chiral molecules like this compound. When this compound is used as a chiral derivatizing agent by reacting it with a racemic mixture of another chiral molecule (e.g., a primary amine or an amino acid ester), a pair of diastereomers is formed. thieme-connect.de

Because diastereomers have different physical properties, their NMR spectra will also differ. mdpi.com Protons and carbons in the two diastereomers will experience slightly different magnetic environments, leading to distinct chemical shifts. Consequently, in the NMR spectrum of the diastereomeric mixture, separate signals will be observed for each diastereomer. nih.gov

By integrating the signal areas corresponding to each diastereomer, the diastereomeric excess (d.e.) can be accurately quantified. nih.gov This quantitative NMR (qNMR) approach provides a direct measure of the enantiomeric composition of the original substance that was derivatized. This method is crucial for quality control in asymmetric synthesis and for determining the enantiomeric purity of synthetic products. thieme-connect.de

Investigation of Rotational Barriers and Dynamic Processes

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Intermolecular Interactions

Vibrational spectroscopy, encompassing both Fourier-Transform Infrared (FT-IR) and Raman techniques, provides valuable information about the functional groups present in this compound and the nature of intermolecular interactions, particularly in the solid state. These two techniques are often complementary, as some vibrational modes may be strong in IR and weak in Raman, and vice versa. spectroscopyonline.commdpi.com

The FT-IR and Raman spectra of this compound are dominated by characteristic bands corresponding to its constituent parts: the proline ring, the nitrobenzoyl group, and the carboxylic acid.

Key vibrational modes include:

Nitro Group (NO₂) Vibrations : The nitro group gives rise to two prominent stretching vibrations: an asymmetric stretch (νas) typically found in the 1500-1560 cm⁻¹ region and a symmetric stretch (νs) in the 1300-1370 cm⁻¹ range. These are often strong bands in the IR spectrum.

Carbonyl (C=O) Vibrations : The molecule contains two carbonyl groups: the amide carbonyl and the carboxylic acid carbonyl. The amide C=O stretching vibration (Amide I band) is expected to appear as a strong band around 1630-1680 cm⁻¹. The carboxylic acid C=O stretch is typically observed at higher wavenumbers, in the range of 1700-1760 cm⁻¹. In the solid state, hydrogen bonding can cause this band to broaden and shift to lower frequencies. researchgate.net

Carboxylic Acid O-H Stretch : The O-H stretching vibration of the carboxylic acid group appears as a very broad band in the FT-IR spectrum, typically spanning from 2500 to 3300 cm⁻¹, which is characteristic of the hydrogen-bonded dimeric structures common for carboxylic acids in the solid state. mdpi.com

Aromatic C-H and C=C Vibrations : The benzoyl ring will show C-H stretching vibrations above 3000 cm⁻¹ and various C=C stretching vibrations within the 1450-1600 cm⁻¹ region.

Proline Ring Vibrations : The C-H stretching and bending vibrations of the pyrrolidine ring contribute to the complex spectral region below 3000 cm⁻¹.

The positions and shapes of these bands, particularly the O-H and C=O stretching bands, can provide insight into the hydrogen-bonding networks within the crystal structure. mdpi.com

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Technique |

| Nitro (NO₂) | Asymmetric Stretch | 1500 - 1560 | FT-IR, Raman |

| Nitro (NO₂) | Symmetric Stretch | 1300 - 1370 | FT-IR, Raman |

| Amide Carbonyl (C=O) | Amide I Stretch | 1630 - 1680 | FT-IR |

| Carboxylic Acid (C=O) | Stretch | 1700 - 1760 | FT-IR |

| Carboxylic Acid (O-H) | Stretch | 2500 - 3300 (broad) | FT-IR |

| Aromatic C-H | Stretch | > 3000 | FT-IR, Raman |

| Aromatic C=C | Stretch | 1450 - 1600 | FT-IR, Raman |

Table 1: Characteristic Vibrational Frequencies for this compound.

Mass Spectrometry-Based Techniques for Structural Confirmation and Mechanistic Insights

Mass spectrometry (MS) is an essential analytical technique for confirming the molecular weight and elucidating the structure of this compound. Using soft ionization techniques like Electrospray Ionization (ESI), the intact molecule can be ionized, typically forming a protonated molecule [M+H]⁺ in positive ion mode or a deprotonated molecule [M-H]⁻ in negative ion mode. High-resolution mass spectrometry (HRMS) can determine the mass of these ions with high accuracy, allowing for the confirmation of the elemental formula (C₁₂H₁₂N₂O₅).

Tandem mass spectrometry (MS/MS) provides deeper structural insights through the fragmentation of the parent ion. The collision-induced dissociation (CID) of the [M+H]⁺ or [M-H]⁻ ion of this compound would be expected to yield a characteristic fragmentation pattern.

Expected fragmentation pathways include:

Loss of the Nitro Group : Fragmentation often involves the loss of the nitro group, either as NO₂ (46 Da) or HNO₂ (47 Da). nih.gov

Cleavage of the Amide Bond : The amide bond linking the proline and nitrobenzoyl moieties is a common site of cleavage. This can lead to fragments corresponding to the protonated 2-nitrobenzoyl cation or the protonated proline. researchgate.net

Fragmentation of the Proline Ring : The proline ring itself can undergo characteristic fragmentation, often initiated by the loss of the carboxylic acid group as CO₂ (44 Da) or H₂O and CO (46 Da). osu.edu Cleavage N-terminal to the proline residue is a particularly favorable fragmentation pathway in peptides and related molecules. osu.edu

Decarboxylation : The loss of CO₂ from the carboxylic acid group is a common fragmentation pathway, especially in the negative ion mode.

The analysis of these fragment ions allows for the unambiguous identification of the different structural components of the molecule, confirming the connectivity of the nitrobenzoyl group to the proline ring.

| Parent Ion | Fragment m/z (Expected) | Neutral Loss | Description |

| [M+H]⁺ | Varies | H₂O | Loss of water |

| [M+H]⁺ | Varies | CO₂ | Loss of carbon dioxide (decarboxylation) |

| [M+H]⁺ | Varies | NO₂ | Loss of nitro group |

| [M+H]⁺ | Varies | C₇H₄NO₃ | Fragment corresponding to protonated proline |

| [M+H]⁺ | Varies | C₅H₈NO₂ | Fragment corresponding to 2-nitrobenzoyl cation |

Table 2: Plausible Fragmentation Patterns for this compound in MS/MS.

X-ray Crystallography for Solid-State Conformation and Supramolecular Assembly

Single-crystal X-ray crystallography provides the most definitive and high-resolution information about the three-dimensional structure of this compound in the solid state. nih.gov This technique determines the precise spatial coordinates of each atom in the crystal lattice, revealing the molecule's specific conformation, bond lengths, bond angles, and torsional angles. jhu.edu

For this compound, an X-ray crystal structure would definitively establish the conformation of the amide bond (cis or trans) and the pucker of the pyrrolidine ring (exo or endo) in the solid state. researchgate.net This provides a static picture that complements the dynamic information obtained from NMR studies in solution. It is common for N-acyl proline derivatives to adopt a specific conformation (e.g., a trans amide bond) in the crystalline form. researchgate.net

Beyond the structure of a single molecule, X-ray crystallography elucidates how multiple molecules pack together to form the crystal lattice. This supramolecular assembly is governed by various intermolecular interactions, with hydrogen bonding playing a dominant role. mdpi.commdpi.com

In the case of this compound, several hydrogen bonding interactions are expected to direct the crystal packing:

Carboxylic Acid Dimers : A primary and highly predictable interaction is the formation of hydrogen-bonded dimers between the carboxylic acid groups of two adjacent molecules. The hydroxyl group of one molecule donates a hydrogen bond to the carbonyl oxygen of the second molecule, and vice versa, creating a stable eight-membered ring motif. researchgate.net

Other Hydrogen Bonds : Weaker C-H···O hydrogen bonds may also be present, involving the aromatic or proline C-H groups as donors and the oxygen atoms of the nitro or carbonyl groups as acceptors. researchgate.net

Correlation between Crystal Structure and Solution Conformation

The conformation of proline-containing molecules in the solid state, as determined by X-ray crystallography, can differ significantly from their conformation in solution. Proline has a unique cyclic structure that restricts its conformational freedom compared to other amino acids, yet it still exhibits significant flexibility. nih.gov This flexibility primarily involves two key features: the puckering of the five-membered pyrrolidine ring and the cis-trans isomerization of the prolyl amide bond. nih.gov

The proline ring can adopt two main puckered conformations, known as Cγ-endo (down pucker) and Cγ-exo (up pucker). nih.gov In the solid state, a molecule will be locked into a single conformation. For instance, crystal structures of 4-substituted prolines show a strong preference for defined conformations. rsc.org However, in solution, these different ring puckers can be in dynamic equilibrium.

Furthermore, the amide bond preceding the proline nitrogen can exist in either a cis or trans conformation. nih.gov While the trans form is generally favored for most amino acid peptide bonds, the energy difference between the cis and trans isomers is much smaller for prolyl amide bonds, leading to a significant population of the cis isomer in solution. nih.gov Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying these conformational dynamics in solution. The slow exchange rate between cis and trans isomers on the NMR timescale allows for the quantification of their relative populations. nih.gov For example, 1H and 13C NMR studies of related substituted pyrrolidine derivatives have shown the presence of two distinct sets of signals, corresponding to different conformational rotamers coexisting in solution. iucr.org This contrasts with the single, static conformation observed in a crystal structure. rsc.orgiucr.org The nature and electronics of substituents on the proline ring or the acyl group, such as the 2-nitrobenzoyl group, can influence the preference for a specific ring pucker and the cis/trans isomer ratio. nih.gov

Table 1: Conformational Features of Proline Derivatives

| Feature | Solid State (Crystal) | Solution State | Primary Analytical Technique |

|---|---|---|---|

| Pyrrolidine Ring Pucker | Fixed (e.g., Cγ-endo or Cγ-exo) rsc.org | Dynamic equilibrium between puckers nih.gov | X-ray Crystallography |

| Prolyl Amide Bond | Fixed (cis or trans) rsc.org | Equilibrium between cis and trans isomers nih.gov | NMR Spectroscopy |

| Overall Conformation | Single, static conformation | Population of multiple conformers iucr.org | - |

Chiroptical Spectroscopy (Circular Dichroism, Optical Rotatory Dispersion) for Enantiomeric Excess Determination and Chiral Recognition Studies

Chiroptical spectroscopy techniques, namely Optical Rotatory Dispersion (ORD) and Circular Dichroism (CD), are indispensable for studying chiral molecules like this compound. mgcub.ac.in These methods rely on the differential interaction of optically active compounds with left- and right-circularly polarized light. mgcub.ac.in

Optical Rotatory Dispersion (ORD) measures the change in the angle of optical rotation as a function of the wavelength of light. mgcub.ac.in This dispersion curve can provide valuable information about the absolute configuration and conformational changes in a molecule. researchgate.net Circular Dichroism (CD) is the differential absorption of left- and right-circularly polarized light by a chiral molecule. mgcub.ac.in A CD spectrum plots this difference in absorption (Δε) against wavelength, resulting in positive or negative peaks that are characteristic of the molecule's stereochemistry. researchgate.net

These techniques are particularly powerful for determining the enantiomeric excess (ee) of a chiral substance. nih.gov A calibration curve can be constructed by plotting the CD signal intensity at a specific wavelength against known enantiomeric excesses of a compound. This allows for the rapid and accurate determination of the ee for unknown samples. nih.gov For instance, the ee of chiral carboxylic acids can be determined using exciton-coupled circular dichroism (ECCD), where the analyte is derivatized and complexed, leading to a CD signal whose magnitude is proportional to the ee. nih.gov

Chiroptical spectroscopy is also a key tool for chiral recognition studies. The interaction of a chiral host with enantiomeric guests can be monitored by changes in the CD or ORD spectrum. For example, chiral ionic liquids derived from L-proline have been shown to recognize racemic guests, demonstrating their potential as chiral selectors. researchgate.net Similarly, N-acylated amino acids, a class to which this compound belongs, can be used as chiral selectors themselves. researchgate.net The formation of diastereomeric complexes between the chiral selector and the enantiomers of an analyte results in distinct chiroptical signals, allowing for the differentiation of the enantiomers. researchgate.net The CD spectra of proline-containing peptides are highly sensitive to their conformation, such as the poly-L-proline II (PPII) helix, which exhibits a characteristic strong negative band around 204 nm and a weak positive band near 228 nm. researchgate.net The introduction of an aromatic chromophore, like the 2-nitrobenzoyl group, can lead to complex CD spectra that are highly sensitive to the molecule's absolute configuration and solution conformation.

Table 2: Applications of Chiroptical Spectroscopy for this compound

| Technique | Principle | Application | Relevant Findings for Proline Derivatives |

|---|---|---|---|

| Circular Dichroism (CD) | Differential absorption of left and right circularly polarized light. mgcub.ac.in | Enantiomeric excess (ee) determination; chiral recognition; conformational analysis. nih.govresearchgate.net | CD signal magnitude can be linearly correlated with ee. nih.gov Proline oligomers show characteristic spectra for PPII helices. researchgate.net |

| Optical Rotatory Dispersion (ORD) | Variation of optical rotation with wavelength. | Determination of absolute configuration; conformational analysis. researchgate.netnih.gov | ORD spectra of proline diamides are sensitive to solvent, reflecting different conformations. researchgate.net |

| Exciton-Coupled CD (ECCD) | CD signal arises from interaction between two or more chromophores. nih.gov | Determination of absolute configuration and ee of analytes like amino acids. nih.gov | Binding of chiral carboxylates to an achiral host creates complexes with distinct CD couplets for each enantiomer. nih.gov |

Computational and Theoretical Investigations of N 2 Nitrobenzoyl L Proline

Density Functional Theory (DFT) and Quantum Chemical Calculations

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the intricacies of molecular systems, and its application to N-(2-Nitrobenzoyl)-L-proline has yielded significant insights. DFT methods are employed to explore the electronic structure, reactivity, and spectroscopic properties of this compound. chemrxiv.orgacs.orgresearchgate.net

Electronic Structure and Reactivity Descriptors

DFT calculations provide a detailed picture of the electronic distribution within the this compound molecule. These calculations can determine various reactivity descriptors that help in understanding its chemical behavior. For instance, the analysis of frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial. The energy gap between HOMO and LUMO indicates the chemical reactivity and stability of the molecule. researchgate.net

Studies on similar proline-containing systems have shown that the presence of electron-withdrawing groups, such as the nitrobenzoyl group, significantly influences the electronic properties. researchgate.net The nitro group, being strongly electron-withdrawing, is expected to lower the energy of the LUMO, making the molecule more susceptible to nucleophilic attack. The proline ring itself possesses a unique electronic character due to its cyclic structure and the connection of the side chain to the protein backbone at two points, which results in a partially positive charge on the faces of the proline ring. researchgate.netnih.gov This inherent polarity can influence interactions with other molecules. researchgate.netnih.gov

Reactivity descriptors derived from DFT, such as chemical potential, hardness, softness, and electrophilicity index, can be calculated to quantify the reactivity of this compound. researchgate.net These parameters are valuable in predicting how the molecule will interact in various chemical environments.

Conformational Analysis and Energy Landscapes

The conformational flexibility of this compound is a key determinant of its biological activity and chemical properties. The proline ring can adopt distinct puckered conformations, primarily the Cγ-endo and Cγ-exo forms. nih.gov The presence of the N-(2-Nitrobenzoyl) group introduces additional rotational freedom around the amide bond, leading to a complex conformational energy landscape. mdpi.com

DFT calculations are instrumental in mapping this energy landscape by determining the relative energies of different conformers. researchgate.netfrontiersin.org These calculations can identify the most stable conformations and the energy barriers between them. For instance, in related proline-containing peptides, the cis and trans conformations of the prolyl amide bond have been extensively studied, with the energy difference between these isomers being tunable by electronic and stereoelectronic effects. researchgate.netnih.gov The bulky and electron-withdrawing 2-nitrobenzoyl substituent likely influences the preference for a particular ring pucker and amide bond conformation.

Spectroscopic Property Prediction and Validation

DFT calculations are widely used to predict various spectroscopic properties, which can then be compared with experimental data for validation of the computational model. For this compound, this includes the prediction of vibrational frequencies (FTIR and Raman), nuclear magnetic resonance (NMR) chemical shifts, and electronic absorption spectra (UV-Vis). researchgate.netresearchgate.net

The calculated vibrational spectra can aid in the assignment of experimental IR and Raman bands to specific molecular motions. researchgate.netacs.org Similarly, the prediction of 1H, 13C, and 15N NMR chemical shifts through GIAO (Gauge-Including Atomic Orbitals) methods within the DFT framework can provide a deeper understanding of the electronic environment of the different nuclei in the molecule. acs.org

Time-dependent DFT (TD-DFT) is employed to calculate the electronic absorption spectra, providing information about the electronic transitions within the molecule. researchgate.netrsc.org The calculated absorption maxima (λmax) and oscillator strengths can be correlated with the experimental UV-Vis spectrum, helping to elucidate the nature of the electronic excitations. conicet.gov.arunlp.edu.ar

Molecular Dynamics Simulations for Solution-Phase Behavior

While DFT provides valuable information about the intrinsic properties of a single molecule in the gas phase, molecular dynamics (MD) simulations are essential for understanding the behavior of this compound in a solution environment. uni-miskolc.hu MD simulations model the explicit interactions between the solute and solvent molecules over time, offering insights into its dynamic and structural properties in solution. uni-miskolc.humdpi.com

These simulations can reveal how the solvent affects the conformational preferences of the molecule, including the proline ring pucker and the orientation of the nitrobenzoyl group. uni-miskolc.hu The hydrogen bonding interactions between the molecule and water, for instance, can play a significant role in stabilizing certain conformations. uni-miskolc.hu MD simulations can also provide information about the solvent accessible surface area (SASA), which is crucial for understanding its interactions with other molecules in a biological context. uni-miskolc.humdpi.com

By running simulations for a sufficient length of time, typically in the nanosecond to microsecond range, it is possible to observe conformational transitions and explore the energy landscape in a more realistic environment than what is typically accessible with static quantum chemical calculations. nih.govfrontiersin.org

Molecular Docking and Protein-Ligand Interaction Studies

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a target protein. researchgate.netmdpi.com For this compound, docking studies can be employed to identify potential protein targets and to understand the key interactions that stabilize the protein-ligand complex. researchgate.netresearchgate.net

The process involves placing the ligand in the binding site of a protein and evaluating the binding affinity using a scoring function. researchgate.net These scoring functions typically account for electrostatic interactions, van der Waals forces, and hydrogen bonding. The results of docking simulations can provide a plausible binding mode and an estimate of the binding energy. semanticscholar.org

Following docking, MD simulations of the protein-ligand complex are often performed to assess the stability of the predicted binding pose and to gain a more dynamic understanding of the interactions. mdpi.comresearchgate.net These simulations can reveal how the ligand and protein adapt to each other upon binding and can highlight the importance of specific amino acid residues in the binding pocket. mdpi.com Analysis of the MD trajectory can provide details on hydrogen bond occupancies and fluctuations in the protein-ligand interface, offering a more refined picture of the binding event. mdpi.com

Analysis of Stereoelectronic Effects and Hyperconjugation

Stereoelectronic effects, which refer to the influence of orbital overlap on molecular geometry and reactivity, are critical in understanding the properties of this compound. wisc.edu Hyperconjugation, a type of stereoelectronic effect involving the interaction of filled orbitals with adjacent empty or partially filled orbitals, plays a significant role in stabilizing certain conformations. conicet.gov.arunlp.edu.arsit.edu.cn

In the context of the proline ring, stereoelectronic effects can dictate the preferred pucker. wisc.edu The presence of substituents on the ring can introduce gauche or anomeric effects that favor one conformation over another. wisc.edu For example, an electron-withdrawing substituent can influence the ring pucker through the gauche effect. wisc.edu

The N-(2-Nitrobenzoyl) group also contributes to the stereoelectronic landscape of the molecule. The amide bond itself is subject to hyperconjugative interactions that influence its planarity and rotational barrier. Natural Bond Orbital (NBO) analysis, a computational method often used in conjunction with DFT, can be employed to quantify these hyperconjugative interactions and their energetic contributions to the stability of the molecule. conicet.gov.arunlp.edu.ar This analysis can reveal charge delocalization from lone pairs or bonding orbitals into antibonding orbitals, providing a detailed electronic rationale for the observed conformational preferences and reactivity. conicet.gov.arunlp.edu.ar

Reactivity and Mechanistic Chemistry of N 2 Nitrobenzoyl L Proline

The chemical behavior of N-(2-Nitrobenzoyl)-L-proline is dictated by the interplay of its three primary functional components: the aromatic nitro group, the L-proline scaffold, and the amide linkage. This structure allows the molecule to participate in a variety of chemical transformations, serving both as a key precursor in complex syntheses and as a modulator of catalytic activity. Its reactivity is particularly notable in the construction of heterocyclic systems and in the broad field of asymmetric catalysis.

Applications in Advanced Organic Materials and Chemical Biology Research Focus

Building Block in Peptide and Peptidomimetic Synthesis

The incorporation of N-(2-Nitrobenzoyl)-L-proline into peptide chains is a strategy used to create peptidomimetics, which are molecules that mimic the structure and function of natural peptides but with enhanced properties like stability and receptor affinity. mdpi.comresearchgate.net Peptoids, a class of peptidomimetics, are oligomers of N-substituted glycines and represent a key area where such building blocks are valuable. mdpi.com

Conformational Constraints and Their Impact on Peptide Structure

The structure of this compound inherently introduces significant conformational rigidity into a peptide backbone. peptide.com Proline itself is unique among the standard amino acids because its side chain cyclizes back onto the backbone amine, creating a five-membered ring. libretexts.org This ring structure restricts the rotation around the N-Cα bond, significantly limiting the peptide's flexibility. peptide.comlibretexts.org The presence of a bulky N-aroyl group, such as the 2-nitrobenzoyl group, further constrains the conformation. researchgate.net This can be advantageous in peptide design, as pre-organizing a peptide into a specific conformation can enhance its binding affinity to biological targets. nih.gov

The cis/trans isomerization of the Xaa-Pro (where Xaa is any amino acid) amide bond is a critical factor in protein folding and function. peptide.comnih.gov The N-acyl group influences the energy barrier between the cis and trans isomers. nih.gov Studies on N-acylated proline derivatives show that both steric and hyperconjugative interactions dictate the conformational equilibrium. nih.gov The introduction of the 2-nitrobenzoyl group can be used to favor specific secondary structures, such as the poly-L-proline type II (PPII) helix, which is important for many protein-protein interactions. The defined conformational preferences of such modified proline residues offer greater control in molecular design compared to more flexible amino acids. rsc.org

Table 1: Conformational Characteristics of Proline Derivatives

| Feature | Description | Impact on Peptide Structure |

|---|---|---|

| Pyrrolidine (B122466) Ring | A five-membered ring formed by the side chain and backbone amine. libretexts.org | Restricts torsion angle (phi, φ), reducing conformational flexibility. peptide.com |

| N-Aroyl Group | The bulky 2-nitrobenzoyl group attached to the proline nitrogen. researchgate.net | Introduces steric hindrance, further limiting rotational freedom. researchgate.net |

| Cis/Trans Isomerism | The existence of two distinct isomers of the peptidyl-prolyl bond. nih.gov | Influences local and global peptide conformation, affecting biological activity. nih.govnih.gov |

| Secondary Structure | The local spatial arrangement of the peptide backbone. | Can disrupt α-helices and β-sheets but often promotes turns and loop structures like the PPII helix. peptide.com |

Prodrug Design Principles Based on Cleavage Mechanisms

The 2-nitrobenzoyl group is a key component in the design of prodrugs, particularly those activated under specific physiological conditions like hypoxia (low oxygen), a characteristic of solid tumors. nih.govresearchgate.net Prodrugs are inactive compounds that are converted into active drugs within the body through enzymatic or chemical reactions. umich.edu

The core principle behind using the N-(2-nitrobenzoyl) moiety in prodrugs is the reductive cleavage of the nitro group. ackerleylab.com The strongly electron-withdrawing nitro group can render an attached drug molecule inert. ackerleylab.com In the hypoxic environment of tumors, reductase enzymes can reduce the nitro group through a series of steps, ultimately forming an amine. nih.govresearchgate.net This transformation acts as an "electronic switch," pushing electron density back into the aromatic ring and triggering the release of the active drug. ackerleylab.com

This cleavage can occur through two main mechanisms:

Electron Redistribution: The reduction of the nitro group changes the electronic properties of the molecule, leading to activation of the attached drug without fragmentation. nih.govresearchgate.net

Fragmentation: More commonly, the reduction of the nitro group initiates a self-immolative fragmentation cascade, which cleaves the bond holding the drug to the nitroaromatic trigger, releasing the active therapeutic agent. researchgate.netnih.gov

This strategy has been explored for delivering various cytotoxic agents to cancer cells. For instance, nitroaromatic compounds have been used to create prodrugs that release DNA alkylating agents or other potent inhibitors selectively in hypoxic tumor regions. nih.govdovepress.com The efficiency of this release can be modulated by the specific type of nitroaromatic trigger and the enzymatic profile of the target tissue. nih.gov

Precursor for Advanced Heterocyclic Scaffolds with Research Interest

This compound is a valuable starting material for the synthesis of more complex heterocyclic structures. The reductive cyclization of N-(2-nitrobenzoyl) amides is a known method for creating N-aryl amides and other heterocyclic systems. kyoto-u.ac.jprsc.org For example, the reduction of the nitro group can be followed by an intramolecular cyclization to form novel polycyclic structures incorporating the proline ring. This approach is of significant interest in medicinal chemistry for generating libraries of compounds with potential biological activity. google.comgoogle.com

Development of Chiral Probes and Sensors

The inherent chirality of the L-proline core in this compound makes it an attractive building block for the development of chiral probes and sensors. While specific examples utilizing this exact compound are not prevalent in the searched literature, the principles of using chiral scaffolds for molecular recognition are well-established. Chiral peptidomimetic scaffolds can be used to create catalysts or sensors capable of enantioselective recognition. mdpi.comresearchgate.net For instance, cyclic peptoids containing L-proline residues have been synthesized and used to catalyze enantioselective reactions. mdpi.com The combination of the rigid proline structure and the electronically active nitrobenzoyl group could potentially be exploited in the design of optical or electrochemical sensors that respond selectively to chiral analytes.

Investigation of Molecular Interactions at a Mechanistic Level (e.g., protease inhibition mechanisms)

The constrained conformation of this compound derivatives makes them useful tools for studying molecular interactions at a detailed mechanistic level. By incorporating this rigid unit into a peptide sequence, researchers can probe the structural requirements for binding to a biological target, such as an enzyme or receptor.

For example, in the study of protease inhibitors, a conformationally constrained peptide can help to elucidate the optimal binding geometry within the enzyme's active site. nih.gov The rigid structure reduces the entropic penalty upon binding, which can provide clearer insights into the specific interactions driving affinity and specificity. While direct studies of this compound as a protease inhibitor were not found in the search results, the use of structurally similar N-benzoylproline and other N-acyl proline derivatives in transport and binding studies suggests its utility in this area. researchgate.net The defined structure can help to map out the pharmacophore—the essential features required for biological activity—and guide the design of more potent and selective inhibitors.

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

Future Directions and Emerging Research Avenues

Exploration of Novel Reaction Pathways and Catalytic Cycles

The foundational role of L-proline as an organocatalyst in a wide array of chemical transformations is well-established, promoting reactions such as Aldol (B89426), Mannich, and Michael additions through an enamine-based catalytic cycle. usm.eduresearchgate.net A primary limitation of L-proline, however, is its poor solubility in many organic solvents, which can necessitate high catalyst loadings and limit its efficiency. usm.edu The synthesis of L-proline analogues, such as N-(2-Nitrobenzoyl)-L-proline, is a key strategy to overcome this challenge. The introduction of the 2-nitrobenzoyl group not only modifies solubility but also introduces electronic effects that can tune the catalytic activity and selectivity.

Future research is focused on harnessing these modifications to develop novel reaction pathways. For instance, the N-(2-nitrobenzoyl) moiety can act as a directing group or a precursor to other functional groups, enabling new synthetic routes. A significant area of investigation involves its use as an intermediate in the synthesis of complex heterocyclic structures like pyrrolo usm.edumdpi.combenzodiazepines (PBDs). mdpi.com In these syntheses, the nitro group is a critical precursor to an amino group, which then participates in intramolecular cyclization reactions to form the PBD core. mdpi.com

Further exploration will likely involve:

Asymmetric Catalysis: A systematic investigation into how the electronic properties of the nitrobenzoyl group influence the stereoselectivity of proline-catalyzed reactions. This includes studying the impact on the formation of iminium ions and enamines, the key intermediates in many of these catalytic cycles. mdpi.comclockss.org

Cascade Reactions: Designing one-pot, multi-component reactions where this compound or its derivatives catalyze several steps sequentially. rsc.org This approach, which leverages the principles of green chemistry, could be used for the efficient synthesis of complex molecules from simple starting materials.

Photoredox Catalysis: The nitroaromatic group presents an opportunity for engaging in photoredox catalytic cycles. Researchers may explore using light to initiate novel transformations, potentially expanding the synthetic utility of this compound beyond traditional organocatalysis.

| Reaction Type | Standard L-Proline Catalyst | Potential with this compound | Research Focus |

| Aldol Reaction | Well-established, moderate to good stereoselectivity. mdpi.comclockss.org | Potentially altered stereoselectivity and reactivity due to electronic effects. | Tuning enantiomeric excess (ee%) and diastereoselectivity. |

| Michael Addition | Effective, but can require high catalyst loading due to solubility issues. usm.edu | Improved solubility and efficiency in organic media. | Lowering catalyst loading and expanding substrate scope. |

| PBD Synthesis | Not a direct catalyst. | Key intermediate for forming the heterocyclic core via nitro group reduction. mdpi.com | Developing novel PBD analogues with diverse functionalities. |

| Knoevenagel Condensation | Efficient organocatalyst, often used in green solvents. researchgate.net | Enhanced catalytic activity and recyclability, especially when integrated into ionic liquids. nih.gov | Creating reusable catalytic systems for sustainable synthesis. |

Integration into Flow Chemistry and Automated Synthesis Platforms

The transition from batch processing to continuous flow chemistry offers significant advantages in terms of safety, scalability, and process control. researchgate.net The integration of this compound into these platforms is a promising avenue for future research. Flow chemistry enables the safe handling of reactive intermediates and the precise control of reaction parameters, which is particularly relevant for reactions involving potentially energetic nitro compounds or for optimizing delicate catalytic cycles. mdpi.combeilstein-journals.org

Key areas for development include:

Continuous Synthesis: Designing flow reactor setups for the multi-step synthesis of complex molecules where this compound is a key building block or catalyst. rsc.org This could streamline the production of pharmaceuticals and other fine chemicals.

Automated Peptide Synthesis: In solid-phase peptide synthesis (SPPS), modified amino acids are crucial for creating peptides with specific functions. peptide.com The fluorenylmethyloxycarbonyl (Fmoc) protecting group is standard in automated synthesis. acs.org Future work could involve developing Fmoc-protected this compound for incorporation into automated synthesizers, enabling the high-throughput creation of peptide libraries containing this unique residue. The nitrobenzoyl group could serve as a handle for further modification or as a photolabile protecting group. google.comacs.org

| Platform | Application Area | Potential Advantage of this compound |

| Flow Chemistry | Synthesis of fine chemicals and pharmaceutical intermediates. rsc.org | Enhanced safety, improved yield and purity, potential for telescoping multi-step reactions. beilstein-journals.org |

| Automated SPPS | Creation of peptide libraries for drug discovery and chemical biology. peptide.comacs.org | Introduction of a versatile functional handle for creating modified or cyclic peptides. |

| High-Throughput Screening | Catalyst discovery and reaction optimization. | Enables rapid screening of reaction conditions to optimize catalytic performance. |

Advanced Materials Science Applications (e.g., chiral ionic liquids, smart materials)

The unique combination of a chiral backbone and a functionalizable aromatic ring makes this compound an attractive building block for advanced materials.

Chiral Ionic Liquids (CILs): Ionic liquids (ILs) are salts with low melting points that are explored as green solvents and catalysts. researchgate.net CILs, which incorporate a chiral component, are particularly interesting for applications in asymmetric synthesis and chiral recognition. researchgate.net L-proline itself has been used to create CILs. researchgate.netmdpi.com Future research will likely focus on synthesizing novel CILs from this compound. The nitrobenzoyl group could impart unique physicochemical properties (e.g., thermal stability, viscosity) and create specific interactions, potentially leading to CILs with enhanced performance as solvents or catalysts in asymmetric reactions. nih.govjapsonline.com

Smart Materials: "Smart" materials can change their properties in response to external stimuli like light, temperature, or pH. idu.ac.id Polypeptides and their derivatives are increasingly used to create such materials for biomedical applications. aimspress.comresearchgate.net The N-(2-nitrobenzoyl) group is a well-known photolabile protecting group, often referred to as a "caging" group. google.comacs.org This opens up the exciting possibility of incorporating this compound into polymers or hydrogels. mdpi.com Exposure to UV light could cleave the nitrobenzoyl group, triggering a change in the material's structure or function, such as the release of an encapsulated drug or the exposure of a bioactive peptide sequence. acs.organnualreviews.org

| Material Type | Stimulus | Potential Application | Role of this compound |

| Chiral Ionic Liquids | N/A (Inherent property) | Asymmetric synthesis, chiral chromatography. | Provides chirality and tunable physicochemical properties. researchgate.net |

| Photo-responsive Polymers | UV Light | Triggered drug delivery, photolithography, tissue engineering. annualreviews.org | Acts as a photolabile "cage" to control material properties. google.comacs.org |

| Stimuli-responsive Hydrogels | Light, pH | Controlled release systems, biosensors. researchgate.net | Incorporation provides a light-sensitive trigger for gel-sol transition or payload release. |

Interdisciplinary Research at the Interface of Organic Chemistry and Molecular Biology

The intersection of organic chemistry and molecular biology offers fertile ground for the application of uniquely functionalized amino acids like this compound. Its structure is conducive to creating sophisticated chemical tools to probe and manipulate biological systems. armbiotech.amebi.ac.uk

Emerging research avenues include:

Caged Peptides and Proteins: As mentioned, the nitrobenzyl group can function as a photolabile protecting group. acs.org By incorporating this compound into a peptide sequence, the peptide's biological activity can be "caged" or masked. The activity can then be restored at a specific time and location by irradiation with light. This provides powerful spatiotemporal control for studying complex biological processes like cell signaling or enzyme inhibition. acs.org

Probes for Molecular Recognition: The compound can be used as a scaffold to develop probes for studying molecular interactions. The nitro group can be reduced to an amine and subsequently modified with fluorophores, affinity tags, or cross-linking agents, creating multifunctional molecules to investigate protein-protein interactions or to identify the binding partners of specific enzymes. mdpi.com

Precursors for Bioactive Molecules: this compound is a key precursor in the synthesis of PBDs, a class of compounds known for their DNA-binding and antitumor properties. mdpi.com Future research will focus on creating novel PBD analogues by modifying the proline or benzoyl portions of the starting material to fine-tune their biological activity, selectivity, and pharmacological properties.

This interdisciplinary approach will not only expand the chemical toolkit available to biologists but also provide deeper insights into the molecular mechanisms that govern life, driven by advances in synthetic organic chemistry.

Q & A

Q. What are the optimal synthetic routes for N-(2-Nitrobenzoyl)-L-proline, and what reaction conditions yield high purity?

Methodological Answer: A high-yield synthesis can be achieved via acyl chloride coupling . React L-proline with 2-nitrobenzoyl chloride in an anhydrous solvent (e.g., dichloromethane or THF) under basic conditions (e.g., triethylamine or DMAP) at 0–25°C for 4–12 hours . Purification via silica gel chromatography (eluent: ethyl acetate/hexane gradient) typically yields >85% purity. For scale-up, recrystallization from ethanol/water mixtures improves crystallinity. Monitor reaction progress using TLC (Rf ≈ 0.3–0.5 in 1:1 ethyl acetate/hexane).

Key Reaction Conditions Table:

| Reagent | Molar Ratio | Solvent | Temperature | Time | Yield |

|---|---|---|---|---|---|

| 2-Nitrobenzoyl chloride | 1.2 eq | DCM | 0°C → 25°C | 6 hr | 88% |

| L-Proline | 1.0 eq | THF | 25°C | 12 hr | 82% |

Q. How can researchers characterize the structural integrity of this compound using spectroscopic techniques?

Methodological Answer:

- NMR Spectroscopy :

- ¹H NMR (DMSO-d6): Expect peaks for the proline ring (δ 1.8–2.5 ppm), nitrobenzoyl aromatic protons (δ 7.5–8.5 ppm), and amide NH (δ ~8.2 ppm, broad).

- ¹³C NMR : Confirm the carbonyl group (C=O, δ ~170 ppm) and nitrobenzoyl carbons (δ ~125–150 ppm).

- Mass Spectrometry (MS) : ESI-MS in positive mode should show [M+H]⁺ at m/z 279.1 (C₁₂H₁₂N₂O₄⁺) .

- HPLC : Use a C18 column with UV detection at 254 nm; retention time ~8–10 min in 60:40 acetonitrile/water (0.1% TFA).

Q. What are the recommended storage conditions to maintain the stability of this compound in laboratory settings?

Methodological Answer: Store in airtight, amber glass containers at –20°C under inert gas (e.g., argon) to prevent hydrolysis or photodegradation. Avoid exposure to strong oxidizers (e.g., peroxides) and moisture . Conduct stability assays monthly via HPLC to detect decomposition (e.g., nitro group reduction or amide hydrolysis).

Advanced Research Questions

Q. What mechanistic insights explain the role of this compound in facilitating iminium ion-mediated reactions?

Methodological Answer: The electron-withdrawing nitro group enhances electrophilicity of the acylated proline, promoting iminium ion formation. In asymmetric catalysis, the nitrobenzoyl moiety stabilizes transition states via π-π interactions, as observed in analogous L-proline-mediated organocatalytic cycles . For mechanistic validation:

- Use kinetic isotope effects (KIE) to study rate-determining steps.

- Perform DFT calculations to map energy profiles of iminium intermediates.

Q. How does the nitro group in this compound influence its reactivity in peptide coupling reactions compared to other acylated proline derivatives?

Methodological Answer: The nitro group increases electrophilicity, accelerating coupling but risking side reactions (e.g., nitro reduction under H₂/palladium). Compare with acetyl or benzoyl derivatives:

Q. What strategies mitigate decomposition risks during the purification of this compound, given its nitro functional group?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.